molecular formula C24H38N4O4 B10757425 N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide

N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide

Cat. No.: B10757425
M. Wt: 446.6 g/mol
InChI Key: GCDRFILPPBOJLM-UFYCRDLUSA-N
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Description

N-[(2R,3S)-1-((2S)-2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-3-METHYLBUTANOYL)-2-(1-FORMYL-1-CYCLOBUTYL)PYRROLIDINYL]CYCLOPROPANECARBOXAMIDE is a complex organic compound belonging to the class of n-carbamoyl-alpha amino acids and derivatives This compound is characterized by its intricate structure, which includes a cyclopropanecarboxamide group, a pyrrolidinyl group, and a cyclopentylamino carbonyl group

Preparation Methods

The synthesis of N-[(2R,3S)-1-((2S)-2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-3-METHYLBUTANOYL)-2-(1-FORMYL-1-CYCLOBUTYL)PYRROLIDINYL]CYCLOPROPANECARBOXAMIDE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods often employ solid-phase extraction techniques to purify the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino and carbonyl groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various amino acid derivatives and cyclopropane-containing compounds .

Scientific Research Applications

N-[(2R,3S)-1-((2S)-2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-3-METHYLBUTANOYL)-2-(1-FORMYL-1-CYCLOBUTYL)PYRROLIDINYL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2R,3S)-1-((2S)-2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-3-METHYLBUTANOYL)-2-(1-FORMYL-1-CYCLOBUTYL)PYRROLIDINYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as the NS3 protease of the Hepatitis C virus . By binding to this protease, the compound inhibits its activity, thereby preventing the replication of the virus. The pathways involved include the disruption of viral protein synthesis and interference with viral RNA replication.

Comparison with Similar Compounds

  • Valine and derivatives
  • Alpha amino acid amides
  • N-acylpyrrolidines
  • Cyclopropanecarboxylic acids and derivatives
  • Tertiary carboxylic acid amides
  • Ureas
  • Secondary carboxylic acid amides
  • Azacyclic compounds
  • Organopnictogen compounds
  • Organonitrogen compounds

Properties

Molecular Formula

C24H38N4O4

Molecular Weight

446.6 g/mol

IUPAC Name

N-[(2R,3S)-1-[(2S)-2-(cyclopentylcarbamoylamino)-3-methylbutanoyl]-2-(1-formylcyclobutyl)pyrrolidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C24H38N4O4/c1-15(2)19(27-23(32)25-17-6-3-4-7-17)22(31)28-13-10-18(26-21(30)16-8-9-16)20(28)24(14-29)11-5-12-24/h14-20H,3-13H2,1-2H3,(H,26,30)(H2,25,27,32)/t18-,19-,20-/m0/s1

InChI Key

GCDRFILPPBOJLM-UFYCRDLUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H]([C@H]1C2(CCC2)C=O)NC(=O)C3CC3)NC(=O)NC4CCCC4

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1C2(CCC2)C=O)NC(=O)C3CC3)NC(=O)NC4CCCC4

Origin of Product

United States

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